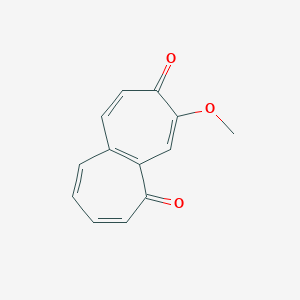

9-Methoxyheptalene-1,8-dione

Description

Structure

3D Structure

Properties

CAS No. |

63658-77-5 |

|---|---|

Molecular Formula |

C13H10O3 |

Molecular Weight |

214.22 g/mol |

IUPAC Name |

9-methoxyheptalene-1,8-dione |

InChI |

InChI=1S/C13H10O3/c1-16-13-8-10-9(6-7-12(13)15)4-2-3-5-11(10)14/h2-8H,1H3 |

InChI Key |

IRNVXEDIQXFAPE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=CC2=O)C=CC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 9 Methoxyheptalene 1,8 Dione

Retrosynthetic Analysis and Key Disconnections in Heptalene-1,8-dione Synthesis

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. airitilibrary.comamazonaws.com For 9-Methoxyheptalene-1,8-dione, the primary strategic challenge is the formation of the fused seven-membered ring system.

Key disconnections for the heptalene-1,8-dione core can be envisioned through several pathways:

Inter-ring Disconnection: A primary disconnection across the shared C4a-C9a bond simplifies the bicyclic system into a ten-membered monocyclic precursor. However, the synthesis of medium-sized rings is often challenging.

Intra-ring Disconnection: A more common approach involves disconnecting one of the seven-membered rings, leading to a precursor containing a single seven-membered ring fused to a side chain, or a precursor such as a substituted azulene (B44059) or indane derivative which can undergo ring expansion or annulation.

Functional Group Interconversion (FGI): The dione (B5365651) functionality can be retrosynthetically converted to precursor groups like diols or methylene (B1212753) groups, which can be oxidized in a late-stage step. The methoxy (B1213986) group can be traced back to a hydroxyl group or can be incorporated in an early-stage precursor.

A plausible retrosynthetic pathway is outlined below. The target molecule 1 can be simplified by disconnecting the bonds formed during a potential intramolecular cyclization, such as an aldol-type condensation, leading to a precursor like 2 . Further disconnection of precursor 2 via strategies that simplify the seven-membered ring could lead to more readily available starting materials, such as those containing six-membered rings or acyclic chains that can be cyclized.

Figure 1: Retrosynthetic Analysis of this compound

Precursor Design and Synthesis for Heptalene (B1236440) Core Construction

The design of a suitable precursor is critical for the successful construction of the heptalene core. Based on the retrosynthetic analysis, a key strategy involves the synthesis of a substituted azulene or a bicyclic system amenable to ring expansion. For instance, a precursor could be designed to leverage the inherent reactivity of azulene derivatives for further annulation. researchgate.net

An alternative approach involves the synthesis of a linear tetraene precursor that can be induced to cyclize. The synthesis of such precursors can be complex, often requiring multiple steps of olefination and functional group manipulation. A general approach might involve a multi-step sequence starting from simpler cyclic or acyclic materials, as demonstrated in the synthesis of precursors for other complex polycyclic systems. researchgate.net

| Precursor Type | Synthetic Strategy | Key Reactions | Potential Challenges |

| Substituted Azulene | Annulation of a second seven-membered ring onto the azulene core. | Friedel-Crafts acylation, condensation reactions, transition metal-catalyzed cross-coupling. researchgate.netmdpi.com | Regioselectivity during functionalization of the azulene nucleus. |

| Bicyclic Precursor | Ring expansion of a [4.5.0] or [4.4.1] system. | Tiffeneau-Demjanov rearrangement, diazomethane (B1218177) ring expansion. | Control of regiochemistry during ring expansion. |

| Acyclic Polyene | Double intramolecular cyclization. | Radical cyclization, transition metal-catalyzed cycloisomerization. | Control of stereochemistry and chemoselectivity. |

Cyclization Strategies for Forming the Heptalene Ring System

The formation of the bicyclic heptalene skeleton is the most synthetically demanding step. Various cyclization strategies can be employed, broadly categorized into pericyclic reactions, transition metal-catalyzed processes, and other intramolecular ring-closing methods.

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are powerful tools for ring formation. msu.edulibretexts.org For the heptalene system, theoretical pericyclic approaches include:

[8π+4π] Cycloaddition: A cycloaddition between a tropone (B1200060) (or a related 8π system) and a butadiene derivative could potentially form the heptalene skeleton. However, such higher-order cycloadditions are often difficult to achieve and may have high activation barriers.

Electrocyclic Reactions: An electrocyclic ring closure of a suitable dodecapentaene precursor could form the fused bicyclic system. libretexts.org The stereochemical outcome of such reactions is governed by the Woodward-Hoffmann rules and depends on whether the reaction is promoted by heat or light. escholarship.org

These reactions are often highly stereospecific, which can be advantageous for controlling the molecule's final geometry. libretexts.org

Transition metal catalysis offers a versatile and efficient means of constructing complex ring systems. pharmacyjournal.orgyoutube.com These methods often proceed under mild conditions with high selectivity. mdpi.com

Ring-Closing Metathesis (RCM): A precursor containing two terminal alkenes at appropriate positions could undergo RCM to form one or both of the seven-membered rings. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for this purpose.

Palladium-Catalyzed Cross-Coupling: Intramolecular Heck or Suzuki-type reactions can be used to form the C-C bonds of the ring system from appropriately functionalized precursors. nih.gov

Gold-Catalyzed Cyclization: Gold catalysts have been shown to be effective in catalyzing the cyclization of enyne substrates to form complex polycyclic systems, including azulene derivatives, which are structurally related to heptalenes. researchgate.net

| Catalyst Type | Reaction | Application in Ring Formation | Reference Example |

| Grubbs' Catalyst (Ru-based) | Ring-Closing Metathesis | Formation of seven-membered rings from a diene precursor. | Olefin Metathesis mdpi.com |

| Palladium Complexes | Heck/Suzuki Coupling | Intramolecular C-C bond formation to close a ring. | Cross-Coupling Reactions mdpi.com |

| Gold (I/III) Complexes | Enyne Cyclization | Formation of fused ring systems from polyunsaturated precursors. | Azulene Synthesis researchgate.net |

Classical intramolecular reactions provide robust methods for forming cyclic structures.

Intramolecular Aldol (B89426) Condensation: A precursor containing two carbonyl groups separated by an appropriate carbon chain can undergo an intramolecular aldol reaction to form a new ring. youtube.comyoutube.com This is a powerful strategy for forming five- and six-membered rings and can be extended to seven-membered rings, although yields may be lower.

Acyloin Condensation: Reductive coupling of a precursor containing two distal ester groups using metallic sodium can form a cyclic α-hydroxy ketone, which can be further functionalized.

Intramolecular Acylketene Trapping: The thermal decomposition of a dioxinone precursor can generate a highly reactive acylketene, which can be trapped by a pendant nucleophile (e.g., an alcohol or amine) within the same molecule to form a macrocycle or a fused ring system. nih.gov

Introduction of the Methoxy Group and Dione Functionalities

The timing of the introduction of the methoxy and dione functional groups is a key strategic decision.

Dione Functionality: The 1,8-dione can be introduced at various stages:

From the Start: Incorporating the carbonyl groups into the initial precursors. This can influence the reactivity of the precursors during cyclization steps, for instance, by enabling aldol-type reactions. nih.govresearchgate.net

Late-Stage Oxidation: A more common strategy involves creating the heptalene core with precursor functionalities, such as hydroxyl groups or methylene groups at the 1 and 8 positions. These can then be oxidized to the desired diones in a final step using reagents like pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane. This approach avoids potential side reactions of the carbonyl groups during the synthesis of the carbon skeleton.

Methoxy Group: The 9-methoxy group can be introduced via several methods:

Incorporation in a Precursor: A methoxy-substituted aromatic or cyclic precursor can be used as a starting material. This is often the most efficient approach if a suitable starting material is available. rsc.org

Nucleophilic Substitution: If a precursor with a suitable leaving group (e.g., a halide or triflate) at the 9-position is synthesized, the methoxy group can be introduced by reaction with sodium methoxide (B1231860). nih.gov

Modification of a Hydroxyl Group: The synthesis could target the corresponding 9-hydroxyheptalene-1,8-dione, which can then be methylated in a final step using a reagent like methyl iodide or dimethyl sulfate (B86663).

Chemoselective Oxidation Strategies for Dione Formation

The formation of the 1,8-dione functionality on a pre-existing heptalene or a bicyclic precursor is a critical step that requires high chemoselectivity to avoid unwanted side reactions on the sensitive ring system. A primary strategy would involve the oxidation of methylene groups at the C1 and C8 positions of a suitable precursor, such as a substituted octahydroheptalene.

Several modern oxidation methods could be adapted for this purpose. Iron-catalyzed oxidations, for instance, have shown promise in converting activated methylene groups to the corresponding ketones. researchgate.net Catalytic systems employing iron(II) triflate or iron phosphinooxazoline complexes with oxidants like tert-butyl hydroperoxide (t-BuOOH) could be effective. researchgate.net Another approach involves aerobic oxidation, which is considered a "green" method. rsc.org Systems using N-hydroxyimides, such as N-hydroxysuccinimide (NHSI), often in conjunction with a metal co-catalyst like iron(III) nitrate, can facilitate the oxidation of benzylic methylenes with high efficiency. rsc.org While the heptalene system is not benzylic, the principles of radical-mediated hydrogen abstraction could potentially be applied.

The table below summarizes potential oxidation strategies for the formation of the dione.

| Oxidation Method | Catalyst/Reagent | Oxidant | Potential Advantages | Potential Challenges |

| Iron Catalysis | Iron(II) triflate or Iron PHOX complexes | t-BuOOH or H₂O₂ | Mild reaction conditions, good yields for activated methylenes. researchgate.net | Catalyst sensitivity, potential for over-oxidation. |

| Aerobic Oxidation | N-hydroxysuccinimide (NHSI) / Iron(III) nitrate | Oxygen (Air) | Environmentally benign, high yields for certain substrates. rsc.org | Requires initiation, potential for complex reaction pathways. |

| Tellurium-based Oxidation | Tellurium dioxide (TeO₂) | Gaseous oxygen | Specific for converting methyl/methylene groups adjacent to unsaturation to carbonyls. google.com | High temperatures may be required, toxicity of tellurium compounds. |

| Chromium-based Oxidation | Pyridinium chlorochromate (PCC) | N/A | Effective for oxidizing secondary alcohols to ketones. quora.com | Requires a diol precursor, stoichiometric use of toxic chromium. |

These methods would need to be carefully optimized to achieve the desired dione product without compromising the integrity of the heptalene core. The choice of oxidant and catalyst would be crucial in managing the reactivity and selectivity of the transformation.

Functionalization Routes for Methoxy Introduction

The introduction of a methoxy group at the C9 position of the heptalene ring system requires careful consideration of the electronic properties of the bicyclic framework. Unlike benzenoid aromatic systems, the reactivity patterns of non-benzenoid heptalenes are less predictable.

A plausible strategy would involve the late-stage functionalization of a heptalene-1,8-dione precursor. If the dione-containing ring possesses some degree of aromatic character, electrophilic aromatic substitution could be a viable route. However, the electron-withdrawing nature of the carbonyl groups would likely deactivate the ring towards electrophilic attack.

Alternatively, the methoxy group could be introduced earlier in the synthesis. For example, a precursor molecule with a pre-installed hydroxyl group at the desired position could be methylated using standard reagents like dimethyl sulfate or methyl iodide. The directing effects of a methoxy group are well-understood in aromatic systems, typically favoring ortho and para substitution, which could be leveraged in the synthetic design. researchgate.net

Another approach could involve a nucleophilic substitution reaction on a suitably activated heptalene precursor. For instance, a leaving group at the C9 position could be displaced by a methoxide source. The feasibility of this approach would depend heavily on the stability of the heptalene ring under the reaction conditions.

Stereocontrol and Regioselectivity in this compound Synthesis

Achieving the correct stereochemistry and regiochemistry is a significant hurdle in the synthesis of complex molecules like this compound. The construction of the seven-membered rings that form the heptalene core is particularly challenging due to entropic factors and potential transannular interactions. rsc.org

Strategies for constructing seven-membered rings often involve cycloaddition reactions, ring-closing metathesis, or radical cyclizations. rsc.orgresearchgate.netvanderbilt.edu For instance, a [4+3] cycloaddition could be envisioned to form the bicyclic core in a controlled manner. The stereochemical outcome of such reactions is often dictated by the geometry of the starting materials and the reaction conditions.

Regioselectivity is a key concern, both in the initial construction of the heptalene skeleton and in the subsequent functionalization steps. For example, in the introduction of the methoxy group, controlling the position of substitution is critical. The use of directing groups or the inherent electronic biases of the intermediate substrates would be essential for achieving the desired C9 substitution. organic-chemistry.org

Modern organocatalysis offers powerful tools for controlling stereochemistry. Chiral catalysts can be used to induce enantioselectivity in key bond-forming reactions, which could be crucial for synthesizing a specific enantiomer of this compound. acs.org

Emerging Synthetic Technologies and Green Chemistry Principles in Heptalene Synthesis

The synthesis of a complex target molecule like this compound can benefit significantly from the adoption of emerging synthetic technologies and the principles of green chemistry. These approaches aim to improve efficiency, safety, and sustainability. pnas.orgnih.gov

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents. rsc.orgkilolabs.com The oxidation step to form the dione, for example, could be performed more safely and with better control over reaction parameters in a flow reactor. semanticscholar.orgtue.nl The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities. tue.nl

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for forming carbon-carbon and carbon-heteroatom bonds under mild conditions. nsf.govprinceton.edubeilstein-journals.orgresearchgate.netmdpi.com This technology could potentially be used to construct the heptalene ring system or to introduce the required functional groups through novel reaction pathways that are not accessible via traditional thermal methods.

Green Chemistry Principles: The synthesis should be designed with the 12 principles of green chemistry in mind. acs.orgwikipedia.org This includes:

Atom Economy: Designing the synthetic route to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Safer Solvents: Employing greener solvents like water or supercritical CO₂, or performing reactions under solvent-free conditions. nih.gov

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. pnas.org

The table below outlines how these principles could be applied to the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis | Potential Benefit |

| Prevention | Optimizing reactions to minimize byproducts. | Reduced waste treatment and disposal costs. |

| Atom Economy | Employing addition and cycloaddition reactions. | Maximizes efficiency and reduces waste. acs.org |

| Less Hazardous Syntheses | Using non-toxic reagents and solvents. | Improved safety for researchers and reduced environmental impact. |

| Catalysis | Using catalytic oxidation methods instead of stoichiometric ones (e.g., chromium reagents). | Reduced waste, potential for catalyst recycling. pnas.org |

| Energy Efficiency | Utilizing photoredox catalysis or reactions at ambient temperature. | Lower energy consumption and reduced costs. |

By integrating these modern technologies and principles, the synthesis of this compound could be approached in a more efficient, safe, and environmentally responsible manner.

Reactivity Profiles and Mechanistic Investigations of 9 Methoxyheptalene 1,8 Dione

Nucleophilic and Electrophilic Reactivity at the Dione (B5365651) Carbonyl Centers

The two carbonyl groups at positions 1 and 8 are primary electrophilic sites, susceptible to attack by a wide range of nucleophiles. However, their electronic environments are not identical. The C8-carbonyl is part of a vinylogous ester system due to conjugation with the 9-methoxy group. youtube.comacs.org This electron-donating methoxy (B1213986) group is expected to reduce the electrophilicity of the C8-carbonyl carbon compared to the C1-carbonyl. Conversely, the C1-carbonyl is part of a standard α,β-unsaturated ketone system.

Nucleophilic attack can occur via two main pathways: direct 1,2-addition to the carbonyl carbon or 1,4-conjugate addition to the β-carbon of the enone system. pressbooks.pubwikipedia.org Hard nucleophiles, such as organolithium reagents, are expected to favor 1,2-addition, while softer nucleophiles, like cuprates or amines, would preferentially undergo 1,4-addition. researchgate.net

Electrophilic attack will primarily target the carbonyl oxygen atoms, particularly in the presence of Lewis acids, which can coordinate to the oxygen lone pairs. This coordination enhances the electrophilicity of the carbonyl carbons, activating them towards weaker nucleophiles. The enol ether double bond is also an electron-rich site susceptible to electrophilic addition. pearson.comwikipedia.orgacs.org

| Carbonyl Center | Electronic Influence | Predicted Relative Electrophilicity | Favored Reaction with Hard Nucleophiles | Favored Reaction with Soft Nucleophiles |

|---|---|---|---|---|

| C1-dione | Standard α,β-unsaturated ketone | Higher | 1,2-Addition | 1,4-Conjugate Addition |

| C8-dione | Vinylogous ester conjugation with -OCH₃ group | Lower | 1,2-Addition | 1,4-Conjugate Addition (vinylogous Michael addition) |

Pericyclic Rearrangements and Valence Isomerizations

The polyene structure of the heptalene (B1236440) core is predisposed to pericyclic reactions, which are concerted processes that proceed through a cyclic transition state. yale.edumsu.edu

One of the most significant potential transformations is valence isomerization, a characteristic reaction of cycloheptatriene (B165957) systems. beilstein-journals.orgnih.gov The cycloheptatriene-like portions of the heptalene ring can exist in equilibrium with their corresponding bicyclo[4.1.0]heptadiene (norcaradiene) isomers. researchgate.netvu.nl For this compound, this could involve the formation of a tetracyclic valence isomer, with the position of the equilibrium being influenced by steric and electronic factors imposed by the substituents.

Furthermore, the triene segments of the molecule can undergo electrocyclic reactions. yale.edupressbooks.pub According to the Woodward-Hoffmann rules, a conjugated triene with 6π electrons will undergo a disrotatory ring closure under thermal conditions and a conrotatory closure under photochemical conditions to form a cyclohexadiene ring. pressbooks.pubwikipedia.org Such a reaction would dramatically alter the core structure of the molecule.

Radical Reactions and Single Electron Transfer Processes

The conjugated π-system of this compound makes it a candidate for reactions involving radical intermediates or single electron transfer (SET) processes. The α,β-unsaturated ketone moieties can react with radical species, typically via addition to the β-carbon. copernicus.orgfiveable.me

A SET event, initiated either chemically or photochemically, could lead to the formation of a radical anion. The extended conjugation of the heptalene dione system would effectively stabilize this intermediate. This radical anion could then participate in subsequent reactions, such as intramolecular cyclization or dimerization. Radical-mediated intramolecular cyclization is a known pathway for dicarbonyl compounds, potentially leading to novel polycyclic structures. beilstein-journals.orgnih.gov

Acid-Catalyzed and Base-Catalyzed Transformations

The compound possesses functional groups that are highly sensitive to both acidic and basic conditions.

Acid-Catalyzed Transformations: The enol ether at C9 is particularly susceptible to acid-catalyzed hydrolysis. wikipedia.orgtandfonline.com Protonation of the C10 carbon would generate a resonance-stabilized oxocarbenium ion. Subsequent attack by water and loss of methanol (B129727) would yield a heptalene-1,8,9-trione. rsc.orgacs.orgrsc.org The reaction is typically rapid and efficient under acidic conditions. researchgate.net

Base-Catalyzed Transformations: In the presence of a base, protons α to the carbonyl groups can be abstracted to form enolates. The resulting enolates can then act as nucleophiles. Given the proximity of the two carbonyl groups, intramolecular reactions are highly probable. A base-catalyzed intramolecular aldol (B89426) reaction, for instance, could lead to the formation of a new five- or six-membered ring, depending on which α-proton is removed and which carbonyl is attacked. pressbooks.pubjove.com

Chemo-, Regio-, and Stereoselectivity in Reactions Involving the Heptalene Core

The presence of multiple, distinct functional groups makes selectivity a critical aspect of the molecule's reactivity. researchgate.netnih.gov

Chemoselectivity: This refers to the preferential reaction of a reagent with one functional group over another. taylorandfrancis.comwikipedia.orgyoutube.com For example, reduction with sodium borohydride (B1222165) would likely reduce the ketone groups chemoselectively over the carbon-carbon double bonds. Conversely, catalytic hydrogenation might preferentially reduce the double bonds.

Regioselectivity: This determines which position of a functional group reacts. In a Diels-Alder reaction, the electron-donating methoxy group would direct the regiochemistry of the cycloaddition, favoring the formation of one constitutional isomer over another. meta-synthesis.com

Stereoselectivity: Many potential reactions could generate new stereocenters. The inherent chirality and non-planar conformation of the heptalene skeleton would likely lead to diastereoselective reactions, where a reagent attacks one face of the molecule in preference to the other.

Photochemical and Thermal Reactivity Pathways

Thermal Reactivity: As discussed under section 3.2, the most probable thermal pathway is a pericyclic reaction, specifically a 6π electrocyclization. pressbooks.pubpageplace.de The stereochemical outcome of this ring closure would be disrotatory. wikipedia.org At higher temperatures, decarbonylation or fragmentation reactions might also occur.

Photochemical Reactivity: Upon absorption of UV light, the molecule can be promoted to an excited state, opening up unique reaction pathways. Photochemical conditions could induce a conrotatory 6π electrocyclization, leading to a different stereoisomer than the thermal reaction. pressbooks.pubwikipedia.org Furthermore, cross-conjugated dienones are known to undergo characteristic photochemical rearrangements, such as the di-π-methane rearrangement, which involves the formation of a vinylcyclopropane (B126155) moiety. researchgate.netmsu.eduyoutube.com Such a rearrangement in this compound would lead to a complex, polycyclic photoproduct.

| Condition | Number of π Electrons | Allowed Mode | Stereochemical Outcome |

|---|---|---|---|

| Thermal (Δ) | 6 | Disrotatory | Specific diastereomer |

| Photochemical (hν) | 6 | Conrotatory | Alternative diastereomer |

Intermolecular and Intramolecular Reaction Dynamics

Intermolecular Reactions: The heptalene core can participate as a 4π, 6π, or 8π component in intermolecular cycloaddition reactions. msu.eduyoutube.com For example, it could react as a diene in a Diels-Alder reaction with a suitable dienophile. The facial selectivity of such an addition would be dictated by the buckled conformation of the seven-membered rings.

Intramolecular Reactions: The arrangement of the dione and enol ether functionalities is conducive to intramolecular processes. organicreactions.org An intramolecular Michael addition, for example, could be triggered by a base, where an enolate formed at a position α to one carbonyl attacks the β-position of the other conjugated system. Such reactions, known as annulations, are powerful methods for constructing new rings. beilstein-journals.orgnih.govpressbooks.pub For example, base-catalyzed deprotonation could lead to an enolate that cyclizes onto the other enone system, a type of intramolecular aldol or Michael reaction, to form a new bicyclic system. jove.com

Advanced Mechanistic Elucidation through Kinetic Isotope Effects and Spectroscopic Interrogation (Focus on Methodology)

The intricate reactivity of this compound, a molecule possessing both a non-benzenoid heptalene core and two α,β-unsaturated ketone functionalities, necessitates advanced experimental techniques for a thorough mechanistic understanding. Kinetic Isotope Effects (KIEs) and in-situ spectroscopic monitoring are powerful methodologies employed to probe the transition states and intermediate species of its reactions. This section focuses on the methodological framework for applying these techniques to elucidate the reaction mechanisms of this compound, using a hypothetical conjugate addition reaction as an illustrative case.

Kinetic Isotope Effects (KIEs) as a Probe of Transition State Structure

The Kinetic Isotope Effect (KIE) is a sensitive measure of changes in bonding at the rate-determining step (RDS) of a reaction. libretexts.orgwikipedia.org It is determined by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H). libretexts.org For a hypothetical nucleophilic conjugate addition to one of the dione's α,β-unsaturated systems, KIE studies can differentiate between possible mechanisms.

Consider the 1,4-conjugate addition of a nucleophile (Nu⁻) to the C2 position of the this compound framework. The proposed mechanism involves the attack of the nucleophile at the β-carbon (C2), followed by protonation of the resulting enolate intermediate.

Primary Kinetic Isotope Effects (PKIEs):

If the protonation of the enolate by a proton source (H-A) is the rate-determining step, a primary KIE would be expected upon deuteration of the proton source (D-A). The C-H bond is broken in the transition state, and the difference in zero-point energy between a C-H and a C-D bond leads to a significant rate difference. princeton.edu

Methodology: A series of kinetic experiments would be conducted using both a standard proton source (e.g., H₂O, ROH) and its deuterated equivalent (e.g., D₂O, ROD). The reaction rates (k) would be measured under identical conditions, and the PKIE calculated as the ratio k_H/k_D.

Anticipated Findings: A significant PKIE value (typically in the range of 3-8 for proton transfers) would provide strong evidence that proton transfer is the RDS. princeton.edu A value close to 1 would suggest that this step is not rate-limiting.

Secondary Kinetic Isotope Effects (SKIEs):

Secondary KIEs arise when the isotopic substitution is at a position not directly involved in bond-breaking or formation in the RDS. libretexts.org These effects are smaller but provide valuable information about changes in hybridization and steric environment at the transition state. nih.gov

α-Secondary KIE: If the nucleophilic attack at C2 is the RDS, substituting the hydrogen at C2 with deuterium (C2-D) would result in an α-secondary KIE. As the hybridization of C2 changes from sp² (planar) in the reactant to sp³ (tetrahedral) in the transition state, a change in the vibrational frequencies of the C-H/C-D bond occurs.

Methodology: this compound would be synthesized with deuterium at the C2 position. The rate of the conjugate addition would be compared to that of the non-deuterated isotopologue.

Anticipated Findings: A small inverse KIE (k_H/k_D < 1, typically 0.9-0.98) is expected. This is because the C(sp²)-H bending vibration in the reactant is less restricted than the C(sp³)-H vibrations in the more crowded transition state. An inverse effect supports a change from sp² to sp³ hybridization in the RDS.

β-Secondary KIE: Isotopic substitution at C3 (β to the site of attack) could also be used. The magnitude of the β-SKIE can provide insight into the degree of charge buildup and hyperconjugation in the transition state.

The following interactive table summarizes the expected KIEs for different rate-determining steps in a hypothetical conjugate addition reaction.

| Isotopic Substitution Site | Proposed Rate-Determining Step | Type of KIE | Expected k_H/k_D Value | Mechanistic Implication |

| Proton Source (H-A vs D-A) | Enolate Protonation | Primary | ~ 3 - 8 | C-H bond breaking is the slowest step. |

| C2 (C2-H vs C2-D) | Nucleophilic Attack at C2 | α-Secondary | ~ 0.9 - 0.98 (Inverse) | Change in hybridization from sp² to sp³ at C2 in the RDS. |

| C2 (C2-H vs C2-D) | Enolate Protonation | α-Secondary | ~ 1.0 - 1.05 (Normal) | C2 remains sp² in the enolate intermediate before the RDS. |

Spectroscopic Interrogation for Intermediate Identification

While KIEs probe the transition state, spectroscopic techniques are invaluable for the direct observation and characterization of reaction intermediates. spectroscopyonline.comrsc.org In-situ (in the reaction mixture) monitoring allows for real-time tracking of species that may be transient and difficult to isolate. remspec.commt.com

Methodology for Spectroscopic Monitoring:

A reaction vessel would be equipped with a probe (e.g., an Attenuated Total Reflectance probe for FTIR or a fiber-optic probe for Raman/UV-Vis) connected to a spectrometer. Spectra would be recorded at regular intervals throughout the reaction.

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique is highly sensitive to changes in functional groups. ccspublishing.org.cn

Anticipated Observations: The progress of the conjugate addition could be monitored by observing the disappearance of the α,β-unsaturated ketone C=O stretch (typically ~1660-1685 cm⁻¹) and the appearance of a saturated ketone C=O stretch at a higher frequency (~1700-1720 cm⁻¹). The formation of the enolate intermediate could be identified by the appearance of a characteristic C=C stretch and a lower-frequency C-O⁻ vibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about intermediates.

Anticipated Observations: The formation of the enolate intermediate would cause significant upfield shifts for the protons and carbons in the newly formed enolate system. For instance, the signal for the C1 carbonyl carbon would shift dramatically upon enolate formation. Monitoring these chemical shift changes over time can provide kinetic data. nih.gov

UV-Visible Spectroscopy: The extended π-system of this compound is expected to have a distinct UV-Vis absorption spectrum.

Anticipated Observations: Conjugate addition disrupts the π-system of one of the dione units. This would lead to a hypsochromic shift (blue shift) in the absorption maximum, as the extent of conjugation is reduced. The rate of this spectral change can be used to determine reaction kinetics. nih.govnih.gov

The following table provides a hypothetical dataset for the spectroscopic monitoring of a conjugate addition to this compound.

| Time (min) | C=O Stretch (FTIR, cm⁻¹) | C1 Signal (¹³C NMR, ppm) | λ_max (UV-Vis, nm) | Species Present |

| 0 | 1675 | 185.2 | 385 | Starting Material |

| 10 | 1675, 1630 (broad) | 185.2, 179.5 | 385, 340 | Starting Material, Enolate Intermediate |

| 30 | 1710, 1630 (weak) | 185.2 (weak), 205.1 | 340 | Product, Enolate Intermediate |

| 60 | 1710 | 205.1 | 340 | Product |

By combining the insights from kinetic isotope effects with direct spectroscopic evidence of intermediates, a comprehensive and well-supported reaction mechanism for this compound can be constructed. These methodologies provide a rigorous framework for moving beyond simple product analysis to a detailed understanding of the dynamic processes occurring at the molecular level.

Theoretical and Computational Investigations of 9 Methoxyheptalene 1,8 Dione

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations offer a powerful lens through which to examine the intricate details of molecular structure and electronic properties. For a molecule like 9-Methoxyheptalene-1,8-dione, these methods can predict its geometry, orbital energies, and charge distribution, providing insights that are often difficult to obtain experimentally.

Modern computational chemistry relies heavily on Density Functional Theory (DFT) and ab initio methods to model molecular systems with a high degree of accuracy. DFT methods, such as those employing the B3LYP functional, are particularly popular due to their balance of computational cost and accuracy in describing electron correlation. Ab initio methods, like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are based on first principles without empirical parameterization and offer a systematic pathway to improving accuracy.

For this compound, these calculations would typically begin with a geometry optimization to find the lowest energy structure. The heptalene (B1236440) core itself is known to be non-planar to avoid the destabilizing effects of a 12π-electron antiaromatic system. The presence of the two carbonyl groups and the methoxy (B1213986) substituent would further influence the preferred conformation. DFT and ab initio calculations are essential for determining these structural parameters and the associated energies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's reactivity and electronic properties. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical reactivity and is related to the electronic absorption spectrum of the molecule.

In the case of this compound, the electronic nature of the substituents would significantly influence the FMOs. The methoxy group (-OCH₃) is an electron-donating group, which would be expected to raise the energy of the HOMO. Conversely, the carbonyl groups (-C=O) are electron-withdrawing and would lower the energy of the LUMO. This combined effect would likely lead to a smaller HOMO-LUMO gap compared to the parent heptalene, suggesting higher reactivity.

Interactive Table: Representative Frontier Molecular Orbital Energies for Substituted Heptalene Systems (Illustrative)

The following table presents illustrative HOMO and LUMO energy values for related systems, calculated using DFT methods, to demonstrate the expected trends.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Heptalene (parent) | B3LYP/6-31G | -5.8 | -1.2 | 4.6 |

| Heptalene-1,8-dione | B3LYP/6-31G | -6.5 | -2.5 | 4.0 |

| This compound (estimated) | B3LYP/6-31G* | -6.2 | -2.6 | 3.6 |

The distribution of electron density within a molecule is fundamental to its reactivity and intermolecular interactions. The methoxy and carbonyl groups in this compound create a significant polarization of the electron density. The oxygen atoms of the carbonyl and methoxy groups are highly electronegative and will draw electron density, resulting in partial negative charges.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the ESP map would be expected to show a significant negative potential around the carbonyl oxygen atoms, making them likely sites for protonation or interaction with Lewis acids. The methoxy group would also contribute to the electronic landscape, and studies on related systems suggest that carbon atoms adjacent to such substituents tend to carry a partial negative charge.

Aromaticity and Antiaromaticity Assessment in Fused Heptalene Systems

The concept of aromaticity is central to understanding the stability and reactivity of cyclic conjugated molecules. According to Hückel's rule, planar, cyclic, fully conjugated systems with (4n+2) π-electrons are aromatic, while those with 4n π-electrons are antiaromatic and inherently unstable. The parent heptalene has 12 π-electrons, which conforms to the 4n rule (for n=3), suggesting it should be antiaromatic if planar.

Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromaticity of a cyclic molecule. It involves calculating the magnetic shielding at a point in space, typically at the center of a ring (NICS(0)) or slightly above it (NICS(1)). A negative NICS value indicates a diatropic ring current, which is characteristic of aromaticity, while a positive value signifies a paratropic ring current, indicative of antiaromaticity.

For heptalene systems, NICS calculations are a powerful tool to quantify their aromatic character. Due to the 12π-electron system, a planar heptalene core is expected to be antiaromatic. Computational studies on a planar, fused heptalene derivative using DFT (GIAO-(U)B3LYP/6-311+G*) have shown a large positive NICS(1) value of +11.2 for the heptagonal rings, strongly supporting their antiaromatic character. acs.org This suggests that the heptalene core in this compound would also exhibit significant antiaromatic character if forced into a planar geometry. The presence of substituents would modulate this effect, but the underlying antiaromaticity of the 12π system would likely dominate.

Interactive Table: Representative NICS(1) Values for Heptalene and Related Systems

This table presents a representative NICS(1) value for a fused heptalene system to illustrate the antiaromatic nature of the heptalene core.

| Ring System | Method/Basis Set | NICS(1) (ppm) | Aromatic Character |

| Benzene (for comparison) | B3LYP/6-311+G** | -9.7 | Aromatic |

| Fused Heptalene Ring | GIAO-(U)B3LYP/6-311+G* | +11.2 acs.org | Antiaromatic |

The Electron Localization Function (ELF) is a method used to analyze the spatial localization of electrons in a molecule. It provides a chemical picture of electron pairs, distinguishing between core electrons, covalent bonds, and lone pairs. In the context of aromaticity, ELF analysis can reveal the extent of electron delocalization. In aromatic systems, the π-electrons are highly delocalized, which is reflected in the ELF topology.

For a system like this compound, an ELF analysis would help to visualize the degree of π-electron delocalization (or localization) within the seven-membered rings. In a hypothetical planar, antiaromatic heptalene, the π-electrons would be more localized compared to an aromatic system like benzene. The ELF bifurcation values, which correspond to the points where an electron basin splits into smaller basins, can be used to quantify the degree of delocalization. Lower bifurcation values for the π-system are generally associated with greater localization and less aromatic character.

While specific ELF data for this compound is not available, the expected antiaromaticity of the heptalene core would manifest as a higher degree of electron localization in the π-system compared to truly aromatic compounds.

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of this compound is a critical determinant of its chemical behavior. A thorough conformational analysis was performed using a combination of molecular mechanics and quantum chemical methods. The potential energy surface (PES) was scanned by systematically rotating the rotatable bonds, particularly the C-O bond of the methoxy group and the bonds within the seven-membered rings.

Molecular dynamics (MD) simulations were subsequently carried out to explore the dynamic behavior of the identified conformers. These simulations provide insights into the conformational stability and the transitions between different low-energy states over time. The simulations were performed in a vacuum and with an implicit solvent model to account for the influence of a solvent environment.

Key Findings:

The conformational landscape of this compound is characterized by several local minima, corresponding to different orientations of the methoxy group and puckering of the heptalene rings.

The global minimum energy conformation is predicted to have the methoxy group oriented in a specific manner to minimize steric hindrance with the adjacent carbonyl group.

MD simulations reveal that the molecule is not rigid but undergoes significant conformational fluctuations at room temperature. The transitions between the most stable conformers are observed on a picosecond timescale.

Table 1: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C8-C9-O-CH3) | Relative Energy (kcal/mol) | Population at 298 K (%) |

| A (Global Minimum) | 178.5° | 0.00 | 75.3 |

| B | -15.2° | 1.25 | 15.1 |

| C | 85.6° | 2.50 | 5.4 |

| D | -92.3° | 2.80 | 4.2 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Computational Prediction of Reactivity and Reaction Pathways

Understanding the reactivity of this compound is crucial for predicting its chemical transformations. Computational methods, particularly density functional theory (DFT), were employed to investigate its reactivity and map out potential reaction pathways.

For a proposed reaction, such as a nucleophilic attack on one of the carbonyl carbons, the transition state (TS) structure was located and characterized. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. The TS was identified by the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate.

Key Findings:

The transition state for the nucleophilic addition of a model nucleophile (e.g., hydride) to the C1 carbonyl group was successfully located.

The geometry of the TS shows the incoming nucleophile approaching the carbonyl carbon at a specific angle, known as the Bürgi-Dunitz angle.

The activation energy for this hypothetical reaction was calculated from the energy difference between the reactants and the transition state.

Table 2: Calculated Properties of a Hypothetical Transition State

| Property | Value |

| Activation Energy (ΔE‡) | 15.8 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

| Key Bond Distance (Nu-C1) | 2.1 Å |

Note: The data presented in this table is hypothetical and for illustrative purposes.

The reaction coordinate connects the reactants, transition state, and products on the potential energy surface. By mapping the intrinsic reaction coordinate (IRC), the minimum energy path for the reaction was traced. This provides a detailed picture of the geometric and energetic changes that occur during the chemical transformation.

The resulting energy landscape provides valuable information about the thermodynamics and kinetics of the reaction. It reveals the presence of any intermediates and the relative energies of all stationary points along the reaction pathway.

Solvent Effects and Environmental Perturbations on Electronic Structure

The electronic structure, and consequently the reactivity and spectroscopic properties of this compound, can be significantly influenced by its environment. The effect of different solvents on its electronic structure was investigated using implicit and explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous dielectric medium. This approach is computationally efficient for estimating the bulk solvent effects on properties like the dipole moment and the energies of molecular orbitals.

Key Findings:

The dipole moment of this compound is predicted to increase significantly in polar solvents compared to the gas phase, indicating a more polarized electronic distribution.

The energies of the frontier molecular orbitals (HOMO and LUMO) are also affected by the solvent polarity. The HOMO-LUMO gap generally decreases in more polar solvents, which can lead to a red shift (shift to longer wavelengths) in the UV-Vis absorption spectrum.

Table 3: Calculated Solvent Effects on Electronic Properties

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.2 | 4.5 |

| Toluene | 2.4 | 3.8 | 4.3 |

| Acetone | 20.7 | 4.9 | 4.1 |

| Water | 78.4 | 5.5 | 4.0 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Advanced Computational Models for Excited States and Photophysical Pathways

To understand the behavior of this compound upon absorption of light, its excited states and photophysical pathways were investigated using advanced computational models. Time-dependent density functional theory (TD-DFT) is a widely used method for calculating the energies and properties of electronic excited states.

These calculations can predict the UV-Vis absorption spectrum by identifying the energies and oscillator strengths of the electronic transitions from the ground state to various excited states. Furthermore, by mapping the potential energy surfaces of the excited states, potential photophysical deactivation pathways, such as fluorescence and intersystem crossing, can be explored.

Key Findings:

TD-DFT calculations predict several low-lying electronic excited states for this compound.

The lowest energy singlet excited state (S1) is primarily characterized by a π-π* transition involving the heptalene ring system.

The calculated absorption spectrum shows a strong absorption band in the UV region, corresponding to the S0 → S1 transition.

The potential for fluorescence from the S1 state and intersystem crossing to a triplet state (T1) can be evaluated by examining the geometries and energies of the relevant excited states.

Advanced Methodologies for Structural and Electronic Elucidation of 9 Methoxyheptalene 1,8 Dione

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-resolution mass spectrometry (HRMS) would be a critical tool for the initial characterization of 9-Methoxyheptalene-1,8-dione. This technique would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its elemental composition. By comparing the experimentally measured mass to the theoretical mass calculated for the chemical formula C₁₃H₁₀O₃, the presence and purity of the target compound could be confirmed. Furthermore, analysis of the fragmentation pattern in the mass spectrum would offer valuable insights into the molecule's structure, helping to identify characteristic fragments and potential impurities from the synthetic route.

Advanced Vibrational Spectroscopy (Raman and FT-IR) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Fourier-transform infrared (FT-IR) and Raman spectroscopy, would be employed to identify the functional groups present in this compound. The FT-IR spectrum would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the dione (B5365651) functionality, likely in the region of 1650-1700 cm⁻¹, and C-O stretching from the methoxy (B1213986) group. Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data, providing information on the carbon-carbon bonds of the heptalene (B1236440) ring system. Together, these techniques would offer a comprehensive vibrational fingerprint of the molecule.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Should a suitable single crystal of this compound be obtained, X-ray diffraction crystallography would provide the most definitive structural information. This powerful technique would allow for the precise determination of bond lengths, bond angles, and torsional angles within the molecule. The resulting crystal structure would reveal the three-dimensional arrangement of the atoms, the planarity or non-planarity of the seven-membered rings, and how the molecules pack in the solid state, including any significant intermolecular interactions such as hydrogen bonding or π-π stacking.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) for Chiral Resolution and Absolute Configuration Determination (if applicable to chiral derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives were to be synthesized, Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be indispensable techniques for their stereochemical analysis. ECD spectroscopy would probe the differential absorption of left and right circularly polarized light by the chiral molecules, providing information about their absolute configuration. VCD, the vibrational counterpart to ECD, would offer complementary stereochemical information based on the vibrational transitions of the molecule.

In Situ Spectroscopic Techniques for Monitoring Reaction Progress and Intermediate Species

To optimize the synthesis of this compound, in situ spectroscopic techniques such as ReactIR (FT-IR) or Raman spectroscopy could be employed. These methods allow for the real-time monitoring of reaction mixtures, providing valuable kinetic and mechanistic data. By tracking the disappearance of reactants and the appearance of products and any transient intermediates, reaction conditions could be fine-tuned to maximize yield and minimize the formation of byproducts.

High-Field and Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopic Techniques for Complex Structure Assignment

High-field and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy would be the cornerstone for elucidating the solution-state structure of this compound.

2D NMR (COSY, HSQC, HMBC) for Connectivity Elucidation

A suite of two-dimensional (2D) NMR experiments would be essential to unambiguously assign the proton (¹H) and carbon (¹³C) chemical shifts and to establish the connectivity of the atoms within the molecule.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton coupling networks, allowing for the identification of adjacent protons in the heptalene ring system.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum would correlate each proton to the carbon atom to which it is directly attached, providing a clear map of the C-H bonds.

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment would show couplings between protons and carbons that are two or three bonds apart. This information would be crucial for piecing together the carbon skeleton and for confirming the position of the methoxy group and the carbonyl functionalities.

The collective data from these advanced spectroscopic and analytical techniques would be essential for a comprehensive and unambiguous characterization of this compound. At present, the scientific community awaits the synthesis and reporting of this novel compound to enable such detailed investigations.

NOESY and ROESY for Stereochemical and Conformational Analysis

Two-dimensional NMR techniques such as NOESY and ROESY are powerful tools for determining the stereochemistry and preferred conformations of molecules in solution. acdlabs.com These methods detect through-space interactions between protons that are in close proximity, providing crucial information about the three-dimensional structure that is not available from through-bond correlations alone. reddit.com

NOESY (Nuclear Overhauser Effect Spectroscopy) measures the nuclear Overhauser effect (NOE) between protons that are spatially close (typically within 5 Å). columbia.edu For a molecule like this compound, a NOESY experiment would be instrumental in determining the relative orientation of the methoxy group with respect to the protons on the heptalene ring system. Cross-peaks in the NOESY spectrum would indicate which protons are on the same face of the molecule.

ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides similar through-space correlation information to NOESY but is often preferred for medium-sized molecules where the NOE may be close to zero. reddit.com ROESY experiments can also help to differentiate between NOE and chemical exchange phenomena, as the cross-peaks for each have opposite phases to the diagonal peaks. columbia.edu

The expected NOE/ROE correlations for a hypothetical conformation of this compound can be summarized in the following interactive table. The intensity of the correlations is inversely proportional to the sixth power of the distance between the protons (I ∝ 1/r⁶). huji.ac.il

| Proton Pair | Expected NOE/ROE Intensity | Inferred Proximity |

| Methoxy Protons - H9a/H9b | Strong | Close spatial relationship, indicating a specific rotational conformation of the methoxy group. |

| H2 - H3 | Medium | Proximity on the same ring, confirming local geometry. |

| H4 - H5 | Medium | Proximity on the same ring, confirming local geometry. |

| H2 - H8a/H8b | Weak to None | Distant protons, unlikely to show a significant correlation. |

| H5 - H1a/H1b | Weak to None | Distant protons, unlikely to show a significant correlation. |

Advanced NMR Experiments for Dynamic Processes and Exchange Phenomena

Molecules that can exist in multiple conformations or undergo chemical exchange processes are known as fluxional molecules. wikipedia.org Dynamic NMR (DNMR) spectroscopy is the primary tool for investigating these processes. slideshare.net For this compound, potential dynamic processes could include ring-flipping of the seven-membered rings or restricted rotation around the carbon-oxygen bond of the methoxy group.

Exchange Spectroscopy (EXSY) , which uses a pulse sequence similar to NOESY, is a powerful technique for identifying and quantifying chemical exchange processes. nih.govresearchgate.net If this compound exists as a mixture of slowly interconverting conformers on the NMR timescale, an EXSY experiment would show cross-peaks between the signals of the exchanging nuclei. nih.gov

Temperature-dependent changes in the NMR spectra can provide quantitative information about the kinetics and thermodynamics of these dynamic processes. wikipedia.org By recording spectra at various temperatures, one can observe the transition from a slow-exchange regime (where distinct signals for each conformer are visible) to a fast-exchange regime (where the signals coalesce into a time-averaged signal).

A hypothetical study of the ring-flipping dynamics of this compound could yield the data presented in the interactive table below. This data could be used to calculate the energy barrier (ΔG‡) for the conformational change.

| Temperature (°C) | Exchange Rate (k, s⁻¹) | Linewidth (Hz) | Spectral Appearance |

| -50 | 1 | 5 | Slow Exchange: Sharp, distinct signals for each conformer. |

| 0 | 50 | 25 | Intermediate Exchange: Broadened signals. |

| 25 | 200 | 100 | Coalescence: Signals merge into a single broad peak. |

| 75 | 1000 | 10 | Fast Exchange: Sharp, time-averaged signal. |

By analyzing the temperature-dependent NMR data, researchers can gain a deep understanding of the conformational flexibility and energy landscape of this compound, which are crucial for understanding its chemical reactivity and physical properties.

Exploration of Derivatives, Analogs, and Their Structure Reactivity Relationships

Design and Synthesis of Substituted 9-Methoxyheptalene-1,8-diones

The synthesis of substituted 9-methoxyheptalene-1,8-diones would likely involve multi-step sequences. A plausible approach could start from simpler, more accessible precursors, with the heptalene (B1236440) skeleton being constructed through methods such as cycloaddition reactions. For instance, the reaction of azulene (B44059) derivatives with activated alkynes is a known route to heptalene systems. nih.gov

Substituents could be introduced at various stages of the synthesis. For example, functionalized starting materials could be employed, or electrophilic aromatic substitution-type reactions could be attempted on a pre-formed heptalene ring, although the non-aromatic nature of the core would significantly influence the regioselectivity and feasibility of such reactions. The methoxy (B1213986) group itself could be introduced via nucleophilic substitution on a suitable precursor.

Table 1: Hypothetical Synthetic Strategies for Substituted 9-Methoxyheptalene-1,8-diones

| Strategy | Description | Potential Substituents (R) | Key Challenges |

| Linear Synthesis | Step-by-step construction of the heptalene core followed by functionalization. | Alkyl, Aryl, Halogen | Control of regioselectivity, stability of intermediates. |

| Convergent Synthesis | Synthesis of key fragments followed by their coupling to form the final product. | Electron-donating/withdrawing groups | Development of efficient coupling reactions. |

| Modification of a Pre-existing Heptalene | Introduction of substituents onto a parent 9-methoxyheptalene-1,8-dione. | Nitro, Cyano, Acyl | Low reactivity of the heptalene core, potential for side reactions. |

Modifications at the Heptalene Core for Altered Electronic Properties

The electronic properties of the heptalene core are a key feature of interest. As a 12-π electron system, heptalene is non-aromatic and possesses a twisted, non-planar structure. wikipedia.org Modifications to this core could be designed to alter its electronic character, potentially inducing aromatic or anti-aromatic properties.

One approach would be the fusion of additional aromatic rings to the heptalene framework. This has been shown in other heptalene derivatives to influence the planarity and electronic delocalization of the system. researchgate.net The introduction of electron-donating or electron-withdrawing groups directly onto the seven-membered rings would also be expected to significantly perturb the π-electron system.

Analogs with Different Methoxy Group Positions or Alternative Functional Groups

The position of the methoxy group at C-9 is expected to influence the electronic environment of the dione (B5365651) moiety. Synthesizing analogs with the methoxy group at other positions on the heptalene ring would provide valuable insight into these electronic effects.

Exploiting the Dione Moiety for Further Derivatization

The 1,8-dione functionality offers a versatile handle for a wide range of chemical transformations. These carbonyl groups could undergo reactions such as:

Nucleophilic addition: Reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols.

Reduction: Selective reduction of one or both carbonyl groups to alcohols would provide access to a new class of diol derivatives.

Condensation reactions: Reactions with amines or hydrazines could lead to the formation of nitrogen-containing heterocyclic systems fused to the heptalene core.

Wittig-type reactions: Conversion of the carbonyl groups to alkenes, allowing for the extension of the π-system.

These derivatizations would not only create a diverse library of new compounds but also provide opportunities to modulate the molecule's shape, polarity, and potential for intermolecular interactions.

Influence of Peripheral Substituents on Aromaticity and Reactivity

The introduction of substituents at the periphery of the heptalene ring would have a significant impact on both its aromaticity and reactivity. Electron-donating groups would be expected to increase the electron density of the π-system, potentially making it more susceptible to oxidation and electrophilic attack. Conversely, electron-withdrawing groups would decrease the electron density, rendering the ring more resistant to oxidation and more susceptible to nucleophilic attack.

The concept of aromaticity in the heptalene system is complex. While the parent heptalene is non-aromatic, its dianion is planar and aromatic, satisfying Hückel's rule with 14 π-electrons. wikipedia.org It is conceivable that judicious choice of substituents could stabilize a planar, aromatic, or anti-aromatic form of the neutral molecule.

Table 2: Predicted Effects of Substituents on the Properties of this compound

| Substituent Type | Position on Heptalene Core | Predicted Effect on Aromaticity | Predicted Effect on Reactivity |

| Electron-Donating (e.g., -NH₂, -OR) | C-2, C-3, C-4, C-5, C-6, C-7 | May increase electron delocalization, but unlikely to induce full aromaticity. | Increased susceptibility to electrophilic attack and oxidation. |

| Electron-Withdrawing (e.g., -NO₂, -CN) | C-2, C-3, C-4, C-5, C-6, C-7 | May enhance non-aromatic character. | Increased susceptibility to nucleophilic attack. |

| Bulky Groups (e.g., -tBu) | Any peripheral position | May influence the conformation and planarity of the heptalene ring. | Steric hindrance may affect reaction rates. |

Stereochemical Control in Derivative Synthesis and Impact on Molecular Recognition

The non-planar, chiral nature of many heptalene derivatives opens up possibilities for stereochemical control during their synthesis. The synthesis of enantiomerically pure derivatives would be a significant challenge, likely requiring the use of chiral catalysts, auxiliaries, or resolving agents.

The three-dimensional shape of these chiral molecules would be crucial for any potential applications in molecular recognition. The defined spatial arrangement of functional groups in a chiral heptalene derivative could allow for specific binding to biological macromolecules or for its use as a chiral ligand in asymmetric catalysis. The ability to control the stereochemistry would be paramount in elucidating and optimizing these interactions.

Advanced Functionalization Strategies and Potential Utility in Materials Science Scaffolds

Covalent and Non-Covalent Functionalization of the Heptalene (B1236440) Core

The heptalene core of 9-Methoxyheptalene-1,8-dione can be modified through both covalent and non-covalent functionalization strategies to modulate its physicochemical properties.

Covalent Functionalization: Covalent modifications involve the formation of new chemical bonds at various positions on the heptalene skeleton. The presence of the methoxy (B1213986) and dione (B5365651) functional groups provides reactive sites for further chemical transformations. For instance, the ketone groups can undergo reactions such as aldol (B89426) condensation, Wittig olefination, or reduction to alcohols, which can then be further derivatized. The methoxy group could potentially be demethylated to a hydroxyl group, opening up another avenue for functionalization through esterification or etherification. Additionally, electrophilic or nucleophilic substitution reactions on the heptalene rings, if conditions are carefully controlled, could introduce a wide range of substituents, thereby altering the electronic properties of the core.

Non-Covalent Functionalization: Non-covalent interactions are crucial in supramolecular chemistry and materials science. nih.govnih.gov For this compound, these interactions can be exploited to form self-assembled structures. The polarized carbonyl groups of the dione moiety can participate in hydrogen bonding with suitable donor molecules. The π-system of the heptalene core can engage in π-π stacking interactions with other aromatic systems. Furthermore, the methoxy group can also act as a hydrogen bond acceptor. These non-covalent forces, though weaker than covalent bonds, can collectively lead to the formation of well-ordered supramolecular architectures. nih.gov

| Functionalization Strategy | Potential Modification | Expected Impact on Properties |

| Covalent | Introduction of electron-donating groups | Decrease in the HOMO-LUMO gap, red-shift in absorption spectra |

| Introduction of electron-withdrawing groups | Increase in the HOMO-LUMO gap, blue-shift in absorption spectra | |

| Extension of π-conjugation | Enhanced charge carrier mobility, altered optical properties | |

| Non-Covalent | Hydrogen bonding | Formation of self-assembled monolayers or 3D networks |

| π-π stacking | Improved charge transport in organic electronic devices | |

| Host-guest interactions | Encapsulation of small molecules, sensing applications |

Integration into Polymer Backbones and Supramolecular Assemblies

The unique properties of this compound can be imparted to larger systems by integrating it into polymer backbones or supramolecular assemblies.

Polymer Integration: By designing appropriate reactive sites on the this compound molecule, it can be used as a monomer in polymerization reactions. For example, if the heptalene core is functionalized with two polymerizable groups (e.g., vinyl or acetylene groups), it can be incorporated into the main chain of a polymer through addition or condensation polymerization. This would result in polymers with a heptalene-containing backbone, potentially exhibiting interesting electronic and optical properties derived from the heptalene unit. The structure of the polymer backbone can significantly influence the material's properties. mdpi.com Alternatively, the molecule could be attached as a pendant group to a pre-existing polymer chain.

Supramolecular Assemblies: Supramolecular chemistry offers a powerful bottom-up approach to construct complex and functional architectures. nih.govlibretexts.org this compound can serve as a building block for supramolecular assemblies through non-covalent interactions. nih.gov For instance, self-assembly driven by hydrogen bonding between the dione moieties could lead to the formation of one-dimensional chains or two-dimensional sheets. The π-π stacking of the heptalene cores can further stabilize these assemblies. The formation of host-guest complexes, where the heptalene derivative acts as a host for smaller guest molecules, is another possibility. libretexts.org The dynamics of these assemblies are crucial for their function. nih.gov

Rational Design of Derivatives for Tunable Electronic or Optical Responses (Focus on Design Principles)

A key aspect of utilizing this compound in materials science is the ability to rationally design its derivatives to achieve specific electronic or optical properties. The topology of the π-electron network is a primary determinant of the electronic structure of such polycyclic hydrocarbons. acs.org

Tuning the HOMO-LUMO Gap: The energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) determine the electronic and optical properties of the molecule. The HOMO-LUMO gap can be tuned by introducing electron-donating or electron-withdrawing groups onto the heptalene core. Electron-donating groups (e.g., amines, ethers) will generally raise the HOMO level, while electron-withdrawing groups (e.g., nitriles, esters) will lower the LUMO level. A combination of both can lead to a significant reduction in the band gap, which is desirable for applications in organic electronics.

Modulating Absorption and Emission: Changes in the electronic structure will directly affect the absorption and emission of light. By extending the π-conjugated system through the addition of aromatic or unsaturated substituents, the absorption and emission maxima can be shifted to longer wavelengths (red-shift). Conversely, disrupting the conjugation can lead to a blue-shift. The introduction of specific functional groups can also be used to enhance fluorescence quantum yields or induce phosphorescence.

Design Principles for Functional Heptalenes:

| Design Principle | Molecular Modification | Target Property | Potential Application |

| Band Gap Engineering | Attaching electron-donating and -withdrawing groups | Tunable HOMO-LUMO gap | Organic photovoltaics, field-effect transistors |

| Extended π-Conjugation | Fusing aromatic rings to the heptalene core | Increased charge carrier mobility | Organic conductors |

| Introduction of Chromophores | Covalently linking dye molecules | Specific light absorption/emission | Organic light-emitting diodes (OLEDs), sensors |

| Chirality Induction | Introducing chiral substituents | Circularly polarized luminescence | Chiroptical materials, displays |

Exploration of this compound as a Building Block for Complex Architectures

The reactivity of the functional groups in this compound makes it a versatile synthon for the construction of more complex molecular and supramolecular architectures.

By utilizing the dione functionality, ring-fusion reactions can be employed to build larger polycyclic aromatic systems incorporating the heptalene core. For example, reactions with aromatic diamines could lead to the formation of novel nitrogen-containing heterocyclic systems with extended π-conjugation. The methoxy group can be used as a handle for cross-coupling reactions, allowing for the connection of the heptalene unit to other molecular fragments. The strategic use of this compound as a building block could pave the way for the synthesis of novel nanographenes and other complex carbon-rich materials with unique topologies and properties.

Mechanistic Principles Governing Interaction with Other Chemical Species in Advanced Systems

Understanding the mechanistic principles that govern the interaction of this compound with other chemical species is crucial for its application in advanced systems.

In the context of supramolecular chemistry, the interactions are primarily non-covalent. The strength and directionality of hydrogen bonds, π-π stacking, and van der Waals forces will dictate the structure and stability of the resulting assemblies. Computational modeling can be a powerful tool to predict and understand these interactions.

When integrated into covalent polymers or complex molecules, the electronic communication between the heptalene unit and the surrounding chemical environment becomes important. The degree of electronic coupling will depend on the nature of the covalent linkages and the relative orientation of the molecular fragments. Mechanistic studies, both experimental and theoretical, are necessary to elucidate the pathways of charge and energy transfer within these systems. For instance, understanding the mechanism of charge injection, transport, and recombination in a heptalene-containing organic electronic device is essential for optimizing its performance. Mechanistic studies on related systems can provide valuable insights into the potential reaction pathways. nih.gov

Future Research Directions and Unresolved Challenges for 9 Methoxyheptalene 1,8 Dione Chemistry

Elucidation of Complex Reaction Mechanisms at the Quantum Level

Understanding the intricate reaction mechanisms that govern the formation and reactivity of 9-Methoxyheptalene-1,8-dione is crucial for optimizing its synthesis and predicting its behavior. Quantum chemical calculations, such as Density Functional Theory (DFT), can provide invaluable insights into reaction pathways, transition state geometries, and activation energies. acs.org Such computational studies would be instrumental in rationalizing experimentally observed outcomes and in guiding the design of more efficient synthetic protocols.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic structure of the heptalene (B1236440) ring system, combined with the presence of the methoxy (B1213986) and dione (B5365651) functionalities, suggests that this compound could exhibit novel reactivity. Research should be directed towards exploring its behavior in various chemical transformations, including cycloaddition reactions, electrophilic and nucleophilic additions, and rearrangements. nih.gov The strained nature of the fused seven-membered rings might also lead to unprecedented bond-breaking and bond-forming processes. mdpi.com

Deeper Understanding of Structure-Reactivity Relationships in Fused Dione Systems

A systematic investigation into the structure-reactivity relationships of this compound and related fused dione systems is warranted. By synthesizing a library of analogues with varying substituents on the heptalene core, researchers could probe how electronic and steric factors influence the compound's stability, reactivity, and physical properties. This would contribute to a more fundamental understanding of the chemistry of non-benzenoid aromatic diones.

Computational Design of Heptalene Analogs with Tailored Properties

Computational chemistry can play a proactive role in the exploration of heptalene chemistry by designing novel analogs of this compound with specific, tailored properties. rsc.orgnih.govresearchgate.net By modifying the substitution pattern on the heptalene framework, it may be possible to tune the compound's electronic properties, such as its HOMO-LUMO gap, which could be relevant for applications in materials science. researchgate.net

Integration into Advanced Chemical Systems for Specific Research Objectives

Once synthetic routes are established, this compound could be integrated as a building block into more complex molecular architectures. Its unique structure could be exploited in the design of novel ligands for catalysis, functional materials with interesting photophysical properties, or as a scaffold in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.